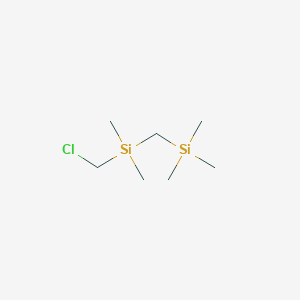

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane

Description

Properties

IUPAC Name |

chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZTYASEAQTKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066360 | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-73-5 | |

| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process proceeds via a two-step mechanism:

-

Methanolysis :

Methanol replaces chloride groups, generating intermediates. -

Trimethyl Orthoformate-Mediated Condensation :

Trimethyl orthoformate acts as both a solvent and HCl scavenger, preventing reverse reactions:

Optimization Parameters

Key variables influencing yield (96–99%) and purity (99–100% GC) include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 40–90°C | Higher temperatures reduce reaction time but risk side reactions |

| Molar Ratio (Silane:Orthoformate) | 1:2–2.5 | Excess orthoformate ensures complete HCl absorption |

| Methanol Concentration | 0.05–0.5 eq | Catalyzes methanolysis without inducing polymerization |

| Addition Time | 0.5–4 hours | Slow addition minimizes exothermic side reactions |

-

Step 1 : Charge 51 L chloromethylmethyldichlorsilane into a reactor with 91.5 L trimethyl orthoformate and 3.2 L methanol.

-

Step 2 : Maintain at 90°C while adding silane over 30 minutes.

-

Step 3 : Distill at 140–143°C to isolate the product (59 kg, 96% yield).

Alternative Methods from Prior Art

Skellysolve A-Mediated Synthesis

Early methods used Skellysolve A (a hexane isomer mixture) as a solvent, reacting chloromethylmethyldichlorsilane with methanol at low temperatures. While achieving 84% yield, this approach required prolonged reaction times (24–48 hours) and generated siloxane dimers, complicating purification.

Trimethyl Phosphite Route

U.S. Patent 4,762,938 employed trimethyl phosphite () as an HCl scavenger. Although effective, by-products like formed, necessitating energy-intensive fractional distillation due to similar boiling points to the target compound.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | By-Products | Scalability |

|---|---|---|---|---|

| Trimethyl Orthoformate | 96–99 | 99–100 | Methyl chloride, methyl formate | Excellent |

| Skellysolve A | 84 | 95 | Siloxane dimers | Poor |

| Trimethyl Phosphite | 78–85 | 97 | Moderate |

Key Advantages of the Trimethyl Orthoformate Method :

-

Mild Conditions : Operates at atmospheric pressure with moderate temperatures.

-

By-Product Valorization : Methyl chloride and methyl formate are commercially valuable gases, recoverable via cryotrap.

-

Short Cycle Time : Completion in 0.5–4 hours vs. 24+ hours for older methods.

Chemical Reactions Analysis

Types of Reactions

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives[][1].

Reduction Reactions: The compound can be reduced to form silane derivatives[][1].

Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives[][1].

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Triphenylphosphine: Used in the synthesis of terminal alkenes from aldehydes or ketones.

Trimethylsilylmethyl magnesium chloride: Used in Peterson methylenation reactions.

Major Products Formed

The major products formed from the reactions of this compound include:

Silanol Derivatives: Formed through oxidation reactions[][1].

Silane Derivatives: Formed through reduction reactions[][1].

Various Derivatives: Formed through substitution reactions with different nucleophiles[][1].

Scientific Research Applications

Properties of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane

Before delving into its applications, it is essential to understand the properties of this compound. This compound features a chloromethyl group attached to a dimethylsilyl moiety and is further substituted with trimethylsilane groups. The presence of silicon atoms contributes to its thermal stability and reactivity, making it suitable for various chemical reactions.

Surface Modification

One of the primary applications of this compound is in surface modification. The compound can be used to functionalize surfaces of materials such as glass, metals, and polymers. By introducing silane groups onto these surfaces, researchers can enhance properties such as hydrophobicity, adhesion, and biocompatibility.

Case Study: Silanization of Glass Surfaces

A study demonstrated the effectiveness of using this compound for silanizing glass surfaces. The treated surfaces exhibited significantly improved hydrophobic properties compared to untreated glass. This modification has applications in biomedical devices where moisture resistance is crucial.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, facilitating the synthesis of more complex organic molecules.

Case

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organosilicon Compounds

*Estimated based on structural analogy. †Approximate values inferred from similar compounds.

Structural and Reactivity Comparisons

This compound Structure: The branched architecture with dual silyl groups (dimethylsilyl and trimethylsilyl) creates significant steric hindrance, slowing nucleophilic attacks compared to simpler chlorosilanes. The chloromethyl group remains the primary reactive site . Reactivity: Less hydrolytically reactive than Chlorotrimethylsilane due to reduced accessibility of the Si-Cl bond. Participates in selective substitutions for complex organosilicon frameworks.

(Chloromethyl)trimethylsilane

- Structure : A linear chloromethyl group bonded to a trimethylsilyl moiety. Simpler structure enables faster reaction kinetics.

- Reactivity : Widely used in nucleophilic substitutions (e.g., synthesis of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole) and cross-coupling reactions due to its electrophilic chloromethyl group .

Chlorotrimethylsilane Structure: A monofunctional Si-Cl compound with three methyl groups. Compact structure enhances volatility (bp 57°C). Reactivity: Highly reactive with water and nucleophiles, making it a standard silylating agent for protecting hydroxyl and amine groups in pharmaceuticals .

Trichloro(methyl)silane

- Structure : Three chlorine atoms on silicon increase electrophilicity.

- Reactivity : Rapid hydrolysis forms methylsilanetriol, a precursor for silicones. More aggressive than the target compound in moisture-driven reactions .

Chloromethyl-Diethoxy-Methylsilane

Application-Specific Differences

- Specialty Polymers : The target compound’s steric bulk is advantageous in synthesizing dendrimers or hyperbranched polymers requiring controlled branching .

- Pharmaceutical Intermediates : (Chloromethyl)trimethylsilane is preferred for introducing silyl-methyl groups in drug candidates (e.g., dalfampridine metabolites) .

- Silicones : Trichloro(methyl)silane’s high chlorine content makes it indispensable in industrial silicone production, unlike the target compound .

Biological Activity

The compound (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane, often referred to in scientific literature as a silane compound, has garnered attention due to its potential biological activities. Silanes are known for their versatility in organic synthesis, but their biological implications are less explored. This article aims to present a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

This compound features a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to a trimethylsilane structure. The unique arrangement of silicon and chlorine atoms suggests potential reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of silane compounds, particularly those with chloromethyl groups, indicates several areas of interest:

- Antimicrobial Activity : Some studies have suggested that similar silane compounds exhibit antimicrobial properties. For instance, compounds with chlorosilane functionalities have shown effectiveness against various bacterial strains.

- Cellular Interaction : Silanes can modify surfaces and influence cell adhesion and proliferation. This property is crucial in biomedical applications such as tissue engineering and drug delivery systems.

- Cytotoxicity : Preliminary studies indicate that certain silanes may exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study conducted on silane derivatives demonstrated that compounds with chloromethyl groups showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

- Cytotoxicity Assessment : In vitro assays were performed using various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain silane compounds inhibited cell proliferation in a dose-dependent manner, suggesting potential for therapeutic applications.

- Surface Modification : Research involving the application of silanes in coating technologies revealed that surfaces treated with chloromethyl-silanes enhanced cellular attachment and growth, making them suitable for biomedical implants.

The biological activity of this compound may involve several mechanisms:

- Reactivity with Biological Molecules : The chloromethyl group can react with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.

- Surface Chemistry Alteration : The presence of silicon atoms can influence the hydrophobicity or hydrophilicity of surfaces, affecting protein adsorption and cell behavior.

- Release of Active Species : Upon hydrolysis or reaction with moisture, silanes can release reactive species that may interact with cellular components.

Q & A

Basic Questions

Q. What are the essential safety protocols for handling (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety glasses and a face shield for eye protection. Wear nitrile or neoprene gloves, and inspect them for defects before use. A full-body chemical-resistant suit is recommended to prevent skin contact .

- Ventilation : Work in a fume hood with adequate airflow to avoid inhalation of vapors. Ensure emergency showers and eye-wash stations are accessible .

- Hygiene : Wash hands thoroughly after handling, even if gloves are worn. Avoid eating, drinking, or using cosmetics in the lab .

- Spill Management : Use non-sparking tools to collect spills in sealed containers. Neutralize residual acid (e.g., from hydrolysis byproducts like HCl) with sodium bicarbonate .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Conditions : Store in airtight containers under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and well-ventilated area. Refrigeration (2–8°C) is recommended for long-term storage .

- Incompatibilities : Separate from peroxides, strong oxidizers, and moisture. Avoid contact with metals (e.g., aluminum) due to corrosion risks .

- Monitoring : Regularly check containers for leaks or pressure buildup, as hydrolysis can release HCl gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.